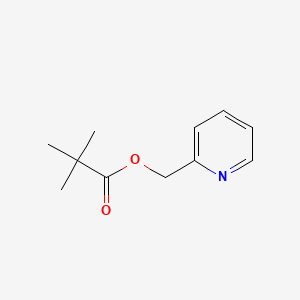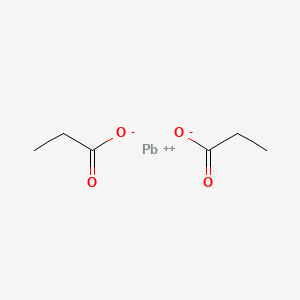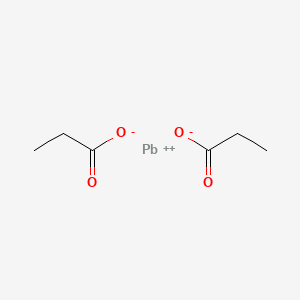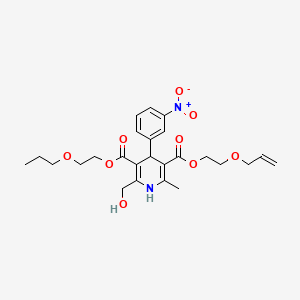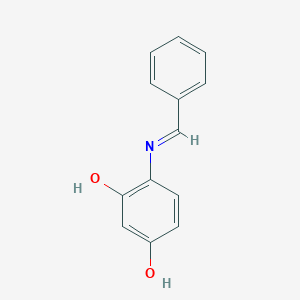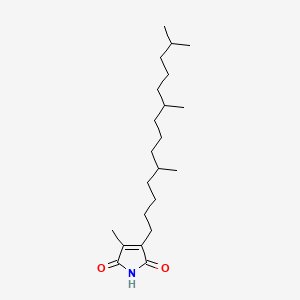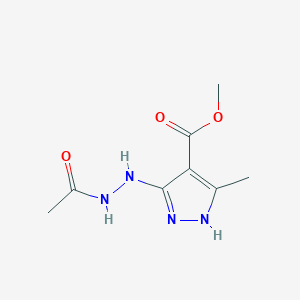![molecular formula C8H17NO B13794885 2-Butanone, 3-[methyl(1-methylethyl)amino]-](/img/structure/B13794885.png)
2-Butanone, 3-[methyl(1-methylethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone,3-[methyl(1-methylethyl)amino]-(9ci) is an organic compound that belongs to the class of ketones It is characterized by the presence of a butanone group attached to a methyl(1-methylethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone,3-[methyl(1-methylethyl)amino]-(9ci) can be achieved through several methods. One common approach involves the reaction of 2-butanone with methyl(1-methylethyl)amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Butanone,3-[methyl(1-methylethyl)amino]-(9ci) may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Butanone,3-[methyl(1-methylethyl)amino]-(9ci) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or ketones.
Scientific Research Applications
2-Butanone,3-[methyl(1-methylethyl)amino]-(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanone,3-[methyl(1-methylethyl)amino]-(9ci) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Butanone: A simpler ketone with similar reactivity but lacking the amino group.
3-Methyl-2-butanone: A structural isomer with different physical and chemical properties.
N-Methyl-2-butanone: Another related compound with a different substitution pattern.
Uniqueness
2-Butanone,3-[methyl(1-methylethyl)amino]-(9ci) is unique due to the presence of both a ketone and an amino group, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-[methyl(propan-2-yl)amino]butan-2-one |
InChI |
InChI=1S/C8H17NO/c1-6(2)9(5)7(3)8(4)10/h6-7H,1-5H3 |
InChI Key |
LKQJQPQSMXXUGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]heptane-2,6-diamine](/img/structure/B13794802.png)
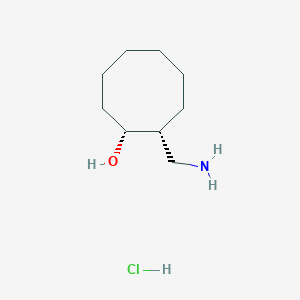
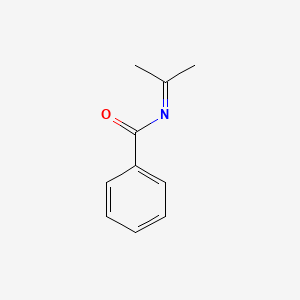
![4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane](/img/structure/B13794815.png)
